Methyl 2-(bromomethyl)-4-cyanobenzoate
Overview
Description
“Methyl 2-(bromomethyl)-4-cyanobenzoate” likely refers to a compound that contains a methyl ester, a bromomethyl group, and a cyano group attached to a benzoate backbone .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds such as Methyl 2-(bromomethyl)acrylate can be used as chain transfer agents in the emulsion polymerization of methyl methacrylate (MMA) and styrene . They can also undergo nucleophilic substitution of carboxylic acid to form methyl 2-(acyloxymethyl)acrylates .Scientific Research Applications
Synthesis of Anti-Cancer Drugs : Methyl 2-(bromomethyl)-4-cyanobenzoate is used as an intermediate in the synthesis of anti-cancer drugs. For instance, it's utilized in the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for thymidylate synthase inhibiting anti-cancer drugs (Cao Sheng-li, 2004).
Antiestrogenic Activity : Compounds like 2,4-bis(bromomethyl)-estrone methyl ether, which can be related to this compound, show antiestrogenic activity. This is significant for the development of new therapeutic agents in hormone-related cancers (N. Kanamarlapudi, F. Sweet, J. C. Warren, 1974).
Optimization of Synthesis Methods : Research on optimizing the synthesis conditions of related compounds, like Methyl 4-(bromomethyl)benzoate, contributes to more efficient and cost-effective production processes (Bi Yun-mei, 2012).
Development of Analytical Methods : this compound is also significant in analytical chemistry. For instance, in the development of HPLC methods for detecting and quantifying potential genotoxic impurities in pharmaceuticals, such as in lenalidomide drug substance (Kishore Gaddam et al., 2020).
Biotransformation Studies : The compound is involved in biotransformation studies, demonstrating the potential of microbial systems like Rhodococcus equi A4 in converting related cyanobenzoates into useful industrial chemicals (L. Martínková et al., 1998).
Pharmacological Properties of Derivatives : Derivatives of this compound, like methyl 4-hydroxybenzoate, have been studied for their antimicrobial properties and applications in cosmetics, personal-care products, and food preservation (Abeer A. Sharfalddin et al., 2020).
Solid-phase Synthesis : The compound plays a role in the solid-phase synthesis of various pharmaceutical and biological molecules. For example, polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid, a related compound, is used in the synthesis of tetrahydro-1,4-benzodiazepin-2-one derivatives (Jinfang Zhang et al., 2004).
Mechanism of Action
Mode of Action
It’s worth noting that bromomethyl groups are often involved in electrophilic substitution reactions . The cyanobenzoate moiety could potentially interact with biological targets through non-covalent interactions, such as hydrogen bonding or π-π stacking .
Biochemical Pathways
Bromomethyl compounds have been used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Action Environment
The action of Methyl 2-(bromomethyl)-4-cyanobenzoate can be influenced by various environmental factors. For instance, the compound’s reactivity could be affected by the pH, temperature, and presence of other reactive species in its environment .
Properties
IUPAC Name |
methyl 2-(bromomethyl)-4-cyanobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)9-3-2-7(6-12)4-8(9)5-11/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLVCVLSZNSKJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C#N)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633347 | |
Record name | Methyl 2-(bromomethyl)-4-cyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165111-46-6 | |
Record name | Methyl 2-(bromomethyl)-4-cyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.